molecular formula C13H8BrN3O B5511182 4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5511182
M. Wt: 302.13 g/mol
InChI Key: APZNOVIGOGKSLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxadiazole derivatives often involves multistep chemical processes, including condensation reactions, cyclization, and substitution reactions, to achieve the desired structural configuration. While specific synthesis routes for 4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine are not directly detailed in available literature, related compounds, such as 2,5-bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole, are synthesized through combinations of ligands with metal salts, indicating the complexity and versatility of synthesis strategies for oxadiazole derivatives (Hou et al., 2013).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which significantly influences the compound's electronic properties and interactions. For instance, the crystal structure of a related compound, 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, demonstrates the monoclinic system and highlights the role of intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal structure (Shen et al., 2018).

properties

IUPAC Name

5-(3-bromophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZNOVIGOGKSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

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